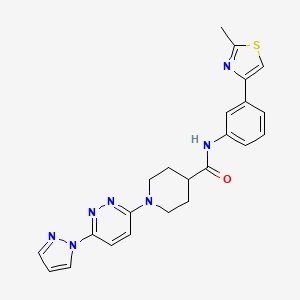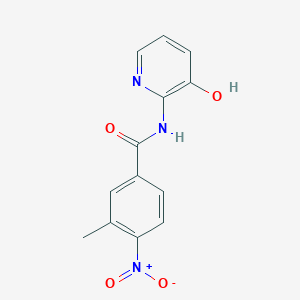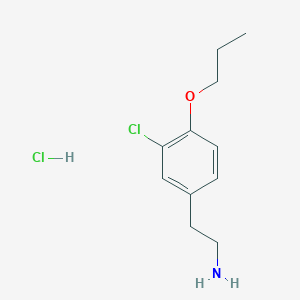![molecular formula C15H15N3O5S2 B2659200 3-[4-(Thiazol-2-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid ethyl ester CAS No. 314282-99-0](/img/structure/B2659200.png)
3-[4-(Thiazol-2-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of 3-[4-(Thiazol-2-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid ethyl ester typically involves multi-step organic reactions starting from commercially available precursors. One common method includes:
Formation of Thiazole Ring: : Starting from a halogenated aromatic compound, the thiazole ring is introduced via a cyclization reaction involving thiourea under basic conditions.
Introduction of Sulfonamide Group: : The sulfonamide group is then introduced by reacting the thiazole derivative with sulfonyl chloride in the presence of a base.
Carbamoylation: : The phenylcarbamoyl group is introduced using a suitable isocyanate compound in a condensation reaction.
Acrylic Acid Ethyl Ester Formation: : Finally, the acrylic acid ethyl ester moiety is added through an esterification reaction with ethanol and acrylic acid under acidic conditions.
Industrial Production Methods: : Industrial-scale production might involve continuous flow reactors to improve the efficiency and yield of the reactions, incorporating catalytic agents to optimize each step, and employing purification methods like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: : This compound can undergo various chemical reactions due to its functional groups:
Oxidation: : The thiazole ring can undergo oxidative cleavage under strong oxidizing conditions, potentially forming sulfoxides or sulfones.
Reduction: : The sulfonamide group can be reduced to primary amines using agents like lithium aluminum hydride (LiAlH4).
Substitution: : The phenylcarbamoyl group allows for nucleophilic aromatic substitution reactions, particularly when electron-withdrawing groups are present.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) or m-chloroperbenzoic acid (m-CPBA).
Reduction: : Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: : Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products: : The major products from these reactions vary depending on the specific conditions but can include oxidized thiazole derivatives, primary amines, and substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: : This compound can act as a ligand in coordination complexes, useful in catalysis.
Synthesis: : Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: : The sulfonamide group can mimic natural substrates, potentially inhibiting enzymes like carbonic anhydrase.
Medicine
Drug Development: : Its structure suggests potential as a lead compound for developing novel pharmaceuticals targeting specific enzymes or receptors.
Industry
Material Science: : Utilized in the creation of polymers with specific mechanical properties due to its diverse functional groups.
Mécanisme D'action
The compound’s mechanism of action often involves its ability to interact with biological macromolecules. The sulfonamide group can form hydrogen bonds with the active sites of enzymes, inhibiting their activity. The thiazole ring, a common motif in many bioactive molecules, can participate in π-π interactions with aromatic amino acid residues in proteins, stabilizing the compound's binding.
Comparaison Avec Des Composés Similaires
Compared to other sulfonamide derivatives, 3-[4-(Thiazol-2-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid ethyl ester stands out due to its unique combination of functional groups, allowing it to participate in a broader range of chemical reactions and interactions. Similar compounds include:
Sulfanilamide: : Simple structure, primarily used as an antibacterial agent.
Thiazole-2-sulfonamide: : Another sulfonamide derivative, used in enzyme inhibition studies.
Phenylacrylic Acid Derivatives: : Often used in material science and organic synthesis.
Uniqueness: : The presence of both the thiazole and sulfonamide groups, along with the phenyl and acrylic acid ethyl ester moieties, offers a unique blend of properties that can be fine-tuned for specific applications in various scientific and industrial fields.
Propriétés
IUPAC Name |
ethyl (E)-4-oxo-4-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]but-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S2/c1-2-23-14(20)8-7-13(19)17-11-3-5-12(6-4-11)25(21,22)18-15-16-9-10-24-15/h3-10H,2H2,1H3,(H,16,18)(H,17,19)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBYZSGRMFXCBK-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-cyclopentyl-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2659118.png)
![2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2659120.png)




![Ethyl 4-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate](/img/new.no-structure.jpg)
![3-methoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2659132.png)
![3-methyl-5-((3-(thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2659133.png)
![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-3-carboxylate](/img/structure/B2659135.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B2659138.png)
